molecular formula C7H7N3O B12839399 Oxazolo[5,4-c]pyridine-4-methanamine

Oxazolo[5,4-c]pyridine-4-methanamine

Cat. No.: B12839399
M. Wt: 149.15 g/mol
InChI Key: BYEQKMSQWRNKFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazolo[5,4-c]pyridine-4-methanamine is a heterocyclic compound that features a fused oxazole and pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazolo[5,4-c]pyridine-4-methanamine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the oxazole ring, followed by subsequent functionalization to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Oxidation: Oxidized derivatives such as oxazolo[5,4-c]pyridine-4-carboxylic acid.

    Reduction: Reduced forms like oxazolo[5,4-c]pyridine-4-methanol.

    Substitution: Various substituted oxazolo[5,4-c]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Oxazolo[5,4-c]pyridine-4-methanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Oxazolo[5,4-c]pyridine-4-methanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

    Oxazolo[4,5-b]pyridine: Another fused heterocycle with similar structural features but different biological activities.

    Pyrido[2,3-d]pyrimidine: A related compound with a fused pyridine and pyrimidine ring system, often used in similar research contexts.

Uniqueness: Oxazolo[5,4-c]pyridine-4-methanamine is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological properties. Its versatility in synthetic chemistry and potential in drug discovery make it a valuable compound in various scientific fields.

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,3]oxazolo[5,4-c]pyridin-4-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-3-6-7-5(1-2-9-6)10-4-11-7/h1-2,4H,3,8H2

InChI Key

BYEQKMSQWRNKFG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1N=CO2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.